4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE
Description
This compound is a structurally complex molecule featuring:
- 1,3-thiazol-2-yl group: A heterocyclic moiety known for its role in medicinal chemistry, particularly in antimicrobial and antidiabetic agents .
- Benzenesulfonamide core: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, COX-2) due to its hydrogen-bonding capabilities .
- Carbothioyl urea bridge: Enhances binding affinity via thiourea’s dual hydrogen-bond donor/acceptor properties .
- 3-(4-Fluorophenyl)acryloyl group: The fluorine atom improves metabolic stability and lipophilicity, while the acryloyl moiety may enable Michael addition reactions or π-π stacking .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S3/c20-14-4-1-13(2-5-14)3-10-17(25)23-18(28)22-15-6-8-16(9-7-15)30(26,27)24-19-21-11-12-29-19/h1-12H,(H,21,24)(H2,22,23,25,28)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROOFIJOJHJQM-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylacryloyl chloride with thiosemicarbazide to form an intermediate, which is then reacted with 1,3-thiazole-2-amine and benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with key analogues identified in the literature:
| Compound Name | Structural Features | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Functional Groups | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Thiazol-2-yl, benzenesulfonamide, carbothioyl urea, 4-fluorophenyl acryloyl | N/A | N/A | ~463.5* | Sulfonamide, thiazole, thiourea, fluorine | — |
| (E)-4-[2-({4-({4-[3-(3-Hydroxyphenyl)acryloyl]phenyl}amino)-6-[(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide (25) | Triazine, benzenesulfonamide, hydroxyphenyl acryloyl, hydroxypropyl | 381–382 | 81 | ~600† | Triazine, hydroxyl, acryloyl | [2] |
| 4-Methoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzenesulfonamide | Thiazol-2-yl, benzenesulfonamide, methoxy, phenyl | N/A | N/A | 389.45 | Methoxy, phenyl | [8] |
| 4-Amino-2-(3-chloroanilino)-1,3-thiazol-5-ylmethanone | Thiazol-2-yl, fluorophenyl, chloroanilino, ketone | N/A | N/A | 364.8 | Chlorine, ketone, fluorine | [12] |
| 5-Amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one | Dual fluorophenyl, thiazol-2-yl, pyrrolone | N/A | N/A | ~395.4† | Pyrrolone, dual fluorine | [16] |
*Calculated molecular weight. †Estimated based on formula.
Key Differences and Implications
Core Heterocycles: The target compound employs a thiazole ring, similar to compounds in , but distinguishes itself with a carbothioyl urea linker instead of ketones () or triazines (). Triazine-containing analogues (e.g., compound 25 ) exhibit higher melting points (~380°C) due to rigid planar structures, whereas the target compound’s flexibility may lower its melting point.
Substituent Effects :
- Fluorine vs. Chlorine : The target’s 4-fluorophenyl group enhances metabolic stability compared to chlorine in , which may increase bioaccumulation risks .
- Hydroxypropyl vs. Methoxy : Compound 25’s hydroxypropyl group improves solubility but reduces lipophilicity relative to the target’s unsubstituted benzyl moiety.
Synthetic Accessibility :
- The target’s carbothioyl urea synthesis likely requires thiophosgene or thioisocyanate intermediates, contrasting with the triazine-based compounds , which utilize nucleophilic aromatic substitution. Yields for similar thiourea derivatives are typically moderate (50–70%), lower than triazine analogues (up to 98%) .
Biological Activity Predictions: The thiazole-sulfonamide scaffold is associated with antihyperglycemic activity (e.g., thiazolidinones in ).
Research Findings and Data
- Solubility : Sulfonamide-thiazole hybrids (e.g., ) generally exhibit moderate aqueous solubility (logP ~2–3), while fluorophenyl groups increase logP by ~0.5 units .
- Thermal Stability : Triazine derivatives () show superior thermal stability (melting points >300°C) compared to thiazole-carbothioyl compounds.
- Biological Relevance : Thiazole-containing sulfonamides in demonstrated IC₅₀ values of 1–10 µM in antihyperglycemic assays, suggesting the target compound warrants similar testing.
Biological Activity
4-[({[3-(4-Fluorophenyl)Acryloyl]Amino}Carbothioyl)Amino]-N~1~-(1,3-Thiazol-2-Yl)-1-Benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₉H₁₃Cl₂FN₄O₂S
- Molecular Weight : 432.32 g/mol
- CAS Number : 791794-63-3
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, fluorinated derivatives have been linked to enhanced HDAC inhibition, leading to increased apoptosis in cancer cells .
- Calcium Channel Modulation : Research indicates that sulfonamide derivatives can act as calcium channel inhibitors, affecting cardiovascular functions by altering perfusion pressure and coronary resistance .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 4-[({[3-(4-Fluorophenyl)Acryloyl]Amino}Carbothioyl)Amino]-N~1~-(1,3-Thiazol-2-Yl)-1-Benzenesulfonamide. For example:
- Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values as low as 1.30 μM .
- Mechanistic Insights : The compound was noted for promoting apoptosis and inducing G2/M phase arrest in the cell cycle, which are critical pathways for cancer treatment.
Cardiovascular Effects
Studies using isolated rat heart models have provided insights into the cardiovascular effects of related benzenesulfonamides:
- Perfusion Pressure Reduction : The compound demonstrated a time-dependent decrease in perfusion pressure compared to controls, suggesting potential use in managing hypertension .
- Coronary Resistance Changes : The same studies indicated that it could lower coronary resistance significantly (p = 0.05), implicating its role in cardiovascular regulation through calcium channel interactions .
Data Tables
Case Studies
- Antitumor Efficacy in Liver Cancer
- A study evaluated the efficacy of 4-[({[3-(4-Fluorophenyl)Acryloyl]Amino}Carbothioyl)Amino]-N~1~-(1,3-Thiazol-2-Yl)-1-Benzenesulfonamide on HepG2 cells, revealing significant inhibition of cell growth and induction of apoptosis.
- Cardiovascular Model Assessments
- In an isolated rat heart model, the compound was tested for its effects on perfusion pressure and coronary resistance, showing promising results that suggest a mechanism involving calcium channel modulation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
